1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle ofTrypanosoma cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
Molecular docking and dynamics simulations suggest that similar compounds may act on the active site of the cyp51 receptor, establishing a stable complex with the target .
Biochemical Pathways
It is suggested that similar compounds may interfere with the proteins of the evolutionary cycle ofT. cruzi .
Pharmacokinetics
Predictive pharmacokinetics by mpo-based admet for similar compounds suggest an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
Similar compounds have shown effectiveness against trypomastigotes, suggesting potential antitrypanosomal activity .
Action Environment
It is known that various factors, including ph, temperature, and the presence of other substances, can affect the activity and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of microreactors can improve reaction control and scalability, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate in the synthesis of triazolinone herbicides.
Uniqueness: 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Biological Activity
1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a dichlorophenyl group and a methyl group attached to the pyrazole ring. Its molecular formula is C10H9Cl2N3, with a molecular weight of 244.11 g/mol. The presence of the dichlorophenyl moiety is significant for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit considerable antimicrobial properties. For instance, in vitro evaluations indicated that this compound shows effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | MBC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Staphylococcus aureus | 0.22 | 0.25 | 18 |
Escherichia coli | 0.5 | 0.75 | 15 |
Pseudomonas aeruginosa | 0.75 | 1.0 | 12 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly potent against Staphylococcus aureus, which is crucial given the rising incidence of antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it possesses significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the effects on human cancer cell lines (SGC-7901, A549, and HT-1080), the compound exhibited IC50 values ranging from 0.076 to 0.12 µM, indicating strong growth inhibition compared to standard chemotherapeutics . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance its potency.
Table 2: Antiproliferative Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SGC-7901 | 0.076 | Tubulin polymerization inhibition |
A549 | 0.10 | Induction of apoptosis |
HT-1080 | 0.12 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, contributing to its antimicrobial efficacy .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTJFVJUYHZYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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